(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Overview
Description
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Transformations
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride and its derivatives have been studied in various chemical reactions and transformations. For instance, the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines results in the formation of gemdichloroazirino[2,1-a]isoquinolines and 3-benzazepinones, indicating potential for complex chemical synthesis processes (Khlebnikov et al., 1990). Furthermore, these compounds undergo redox-neutral annulations with various aldehydes, involving dual C–H bond functionalization (Zhu & Seidel, 2017).
Synthesis of New Compounds
The derivatives of this compound have been used in the synthesis of new chemical entities. For example, partially reduced isoquinoline-1-thione derivatives and functionalized 1-chloroisoquinolines were synthesized using a sequential treatment of a thioxo-tetrahydroisoquinolinylidene acetic acid (Chicharro et al., 2008). This showcases the potential of these compounds as intermediates in the synthesis of more complex molecules.
Potential in Biochemical Research
These derivatives also have potential applications in biochemical research. They have been used to study various biochemical reactions and transformations. For example, the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives in different solvents has been examined, contributing to the understanding of complex organic reactions (Tachibana et al., 1968).
Pharmaceutical Applications
In the realm of pharmaceuticals, research has been conducted on the synthesis and evaluation of derivatives as potential medicinal compounds. Studies have focused on synthesizing novel compounds with potential therapeutic applications, as seen in the creation of 1,2,3,4-tetrahydroisoquinoline derivatives for imaging brain diseases in positron emission tomography (PET) (Gao et al., 2006).
Properties
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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